![molecular formula C17H18N2O2 B078896 N,N'-bis(2-methylphenyl)propanediamide CAS No. 10378-79-7](/img/structure/B78896.png)
N,N'-bis(2-methylphenyl)propanediamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, copper (II) complexes of new aryldisulfonamides have been synthesized and characterized using elemental analyses, FT-IR, LCMS, conductivity, and magnetic susceptibility techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecule of N,N’-bis(3-methylphenyl)-propanediamide is symmetrical around the central carbon atom . The structures of the compounds have been determined using single crystal X-ray diffraction .Physical And Chemical Properties Analysis
“N,N’-bis(2-methylphenyl)propanediamide” has a molecular formula of C17H18N2O2 . Its molecular weight is 282.34 .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of copper (II) complexes, which have shown significant antimicrobial activity. These complexes have been tested against various bacteria, including Staphylococcus aureus, Bacillus subtilis, B. cereus, Escherichia coli, Pseudomonas aeruginosa, and Yersinia enterocolitica .
Organic-Inorganic Nanostructured Hybrids
“N,N’-bis(2-methylphenyl)propanediamide” has been used in the creation of organic-inorganic nanostructured hybrids. These hybrids have been characterized by UV-Vis absorption spectra, photoconductivity measurements, and surface photovoltage .
Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
Malonamide derivatives, such as “N,N’-Di-o-tolyl-malonamide”, have been synthesized and used as antibiotics against MRSA. These derivatives have shown potential in increasing bacterial killing and biofilm eradication with low cell toxicity .
Chemical Synthesis
“N,N’-Di-o-tolyl-malonamide” is used in chemical synthesis, particularly in the creation of other complex compounds. It’s a valuable synthon with interesting chemical properties .
Multi-Component Reactions (MCRs)
The compound has been used in multi-component reactions (MCRs), which are chemical transformations where three or more different starting materials react to generate a final complex product in a one-pot procedure .
Liquid-Liquid Extraction of Actinide (III) and Lanthanide (III) Ions
Malonamide derivatives have been used in the liquid-liquid extraction of actinide (III) and lanthanide (III) ions from acidic media in DIAMEX process .
Safety and Hazards
Mechanism of Action
Target of Action
More research is needed to identify the specific molecular targets and their roles in the mechanism of action of this compound .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the action of the compound .
properties
IUPAC Name |
N,N'-bis(2-methylphenyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUBUJGAXACFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357572 | |
Record name | N,N'-Di-o-tolyl-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(2-methylphenyl)propanediamide | |
CAS RN |
10378-79-7 | |
Record name | N,N'-Di-o-tolyl-malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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